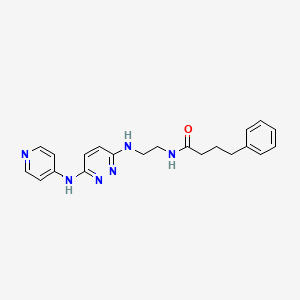

![molecular formula C16H14N2OS2 B2395677 N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide CAS No. 922879-44-5](/img/structure/B2395677.png)

N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole, a heterocyclic compound consisting of a benzene ring fused with a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds . Each of these compounds crystallized in a different crystal system or space group .Chemical Reactions Analysis

The reaction mixture was cooled to room temperature and then gradually poured onto crushed ice with stirring . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities at a concentration of 15 and 40 μg/mL .科学的研究の応用

Biological Activity and Molecular Docking

N-(6-arylbenzo[d]thiazol-2-yl)acetamides, including compounds similar to N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide, have been synthesized and evaluated for their biological activities. These compounds exhibit various biological activities, such as antioxidant, antibacterial, and especially significant urease inhibition effects. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide showed the most potent activity in urease inhibition, surpassing standard inhibitors. Molecular docking studies suggest that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting the importance of hydrogen bonding for inhibition (Gull et al., 2016).

Antimicrobial Properties

A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which share a core structure with this compound, have demonstrated broad-spectrum antibacterial activity. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Bhoi et al., 2015).

Photophysical Properties

The photophysical properties of N-(benzo[d]thiazol-2-yl)acetamide and its derivatives have been investigated, revealing interesting hydrogen bond-associated assemblies based on the substituent in the benzothiazole moiety. These studies provide insight into the solid-state structures and potential applications of these compounds in materials science (Balijapalli et al., 2017).

作用機序

Mode of Action

Some benzothiazole derivatives bearing an amide moiety have been reported to exhibit antibacterial activity . These compounds may have a membrane perturbing mode of action and an intracellular mode of action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Some benzothiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may have effects at the molecular and cellular levels .

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c1-11-2-5-13(6-3-11)20-9-16(19)18-12-4-7-14-15(8-12)21-10-17-14/h2-8,10H,9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQILOUIKBTMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

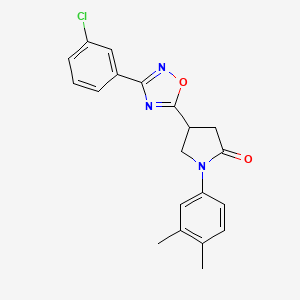

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)

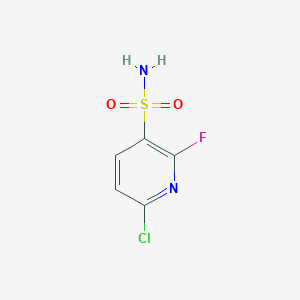

![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)

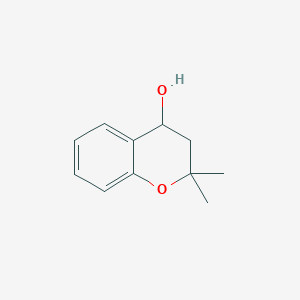

![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)

![6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-((tetrahydrofuran-2-yl)methyl)hexanamide](/img/structure/B2395603.png)

![methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-(4-methoxyanilino)acrylate](/img/structure/B2395606.png)

![N-(2,6-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2395609.png)

![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)

![1-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2395615.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2395617.png)